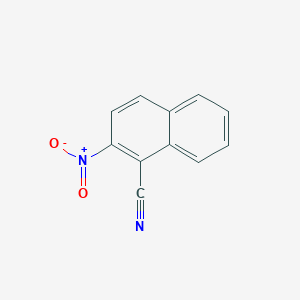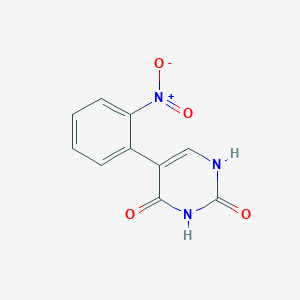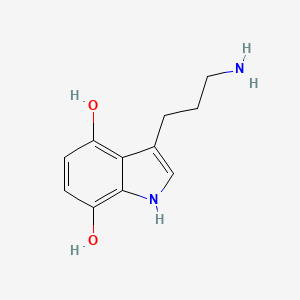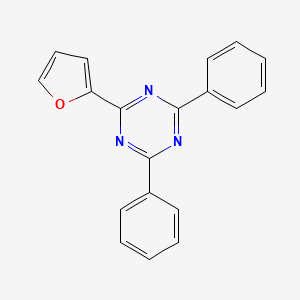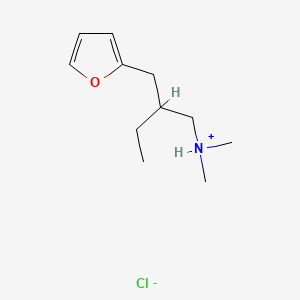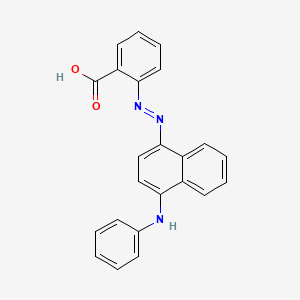
3,6-dihydro-2H-thiopyran-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dihydro-2H-thiopyran-4-carbaldehyde typically involves organic sulfurization reactions or carbon-sulfur bond formation reactions. One common method includes the bromination of 3,4-dihydro-2H-thiopyran derivatives, which can lead to the formation of bromo-substituted thiopyrans or 4H-thiopyrans depending on the reaction conditions . The reaction conditions, such as temperature and solvent, play a crucial role in determining the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial applications, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dihydro-2H-thiopyran-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiopyran ring can undergo substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or N-bromosuccinimide (NBS) under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated thiopyrans.
Aplicaciones Científicas De Investigación
3,6-Dihydro-2H-thiopyran-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other functional organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3,6-dihydro-2H-thiopyran-4-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The sulfur atom in the thiopyran ring can also participate in redox reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-thiopyran-2-carboxaldehyde: Similar structure but with different functional groups.
2,6-Dimethyl-3,6-dihydro-2H-thiopyran-5-carbaldehyde: Similar thiopyran ring with additional methyl groups.
3,6-Dihydro-2H-thiopyran-5-carbaldehyde: Similar structure with the aldehyde group at a different position.
Uniqueness
3,6-Dihydro-2H
Propiedades
Fórmula molecular |
C6H8OS |
|---|---|
Peso molecular |
128.19 g/mol |
Nombre IUPAC |
3,6-dihydro-2H-thiopyran-4-carbaldehyde |
InChI |
InChI=1S/C6H8OS/c7-5-6-1-3-8-4-2-6/h1,5H,2-4H2 |
Clave InChI |
JOOLQVGCAUTZCE-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


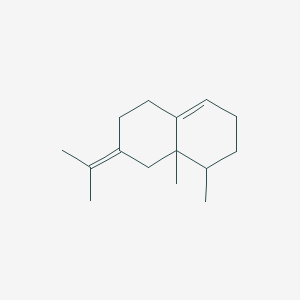
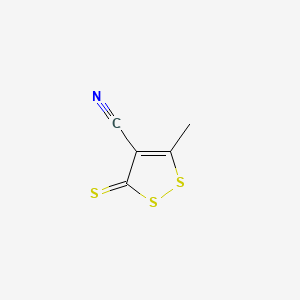

![Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-](/img/structure/B13755214.png)
